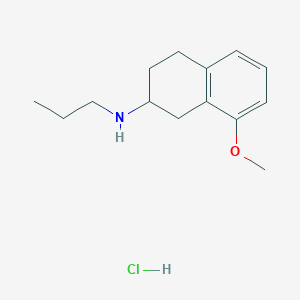

8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Description

This compound is a chiral tetrahydronaphthalene derivative featuring an 8-methoxy substituent and an N-propylamine group. Its stereochemistry is critical, with both (2R)- and (2S)-enantiomers synthesized via resolution using chiral resolving agents like 4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide . The hydrochloride salt of the (2R)-isomer exhibits an optical rotation ([α]D) of +56.2° (c = 0.5, CH₂Cl₂), while the (2S)-isomer shows [α]D = −86.7° under similar conditions .

Properties

Molecular Formula |

C14H22ClNO |

|---|---|

Molecular Weight |

255.78 g/mol |

IUPAC Name |

8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-8-7-11-5-4-6-14(16-2)13(11)10-12;/h4-6,12,15H,3,7-10H2,1-2H3;1H |

InChI Key |

WQZOPGSQNJGSJO-UHFFFAOYSA-N |

SMILES |

CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl |

Canonical SMILES |

CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Identifiers

The compound belongs to the tetrahydronaphthalenamine class, with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol . Its IUPAC name is 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine , and its hydrochloride salt (CAS 133267-79-5) is the (S)-enantiomer form critical for pharmaceutical applications. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CCCNC1CCC2=C(C1)C(=CC=C2)OC | |

| InChIKey | MLSPZCYBIFMZQH-UHFFFAOYSA-N | |

| ChEMBL ID | CHEMBL27019 | |

| Hydrochloride (S)-form | 133267-79-5 |

Synthetic Routes and Methodological Advances

Reductive Amination Followed by Catalytic Hydrogenation

A patented method (CN111393309A) outlines a two-step enantioselective synthesis:

Step 1: Reductive Amination

(S)-1,2,3,4-Tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine reacts with propionaldehyde under acidic conditions using a reducing agent (e.g., sodium cyanoborohydride). This yields Compound II , an intermediate with a benzyl-protected amine group.

Reaction Conditions :

- Solvent: Methanol or ethanol

- Acid catalyst: Acetic acid

- Temperature: 0–25°C

- Time: 12–24 hours

Comparative Analysis of Synthetic Approaches

Stereochemical Considerations

The (S)-enantiomer (CAS 133267-79-5) is pharmacologically active, necessitating asymmetric synthesis or resolution. The patented method achieves this via:

Analytical Characterization

Critical data for quality control include:

Chemical Reactions Analysis

8-methoxy-N-propyl-2-aminotetraline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the aromatic ring.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C₁₄H₂₁ClN₁O

- Molecular Weight : Approximately 219.32 g/mol

- CAS Number : 1219960-69-6

Neuropharmacology

The compound is primarily investigated for its effects on the central nervous system (CNS). Preliminary studies suggest that it may interact with various neurotransmitter systems, potentially offering insights into new treatments for neurological disorders.

- Mechanism of Action : Initial research indicates that 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride might modulate dopamine and serotonin receptors, which are critical targets in the treatment of conditions like depression and schizophrenia.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead structure for developing new pharmacological agents. Its unique tetrahydronaphthalene scaffold is of particular interest due to its structural diversity and potential for functionalization.

- Drug Development : Researchers are exploring derivatives of this compound to enhance its efficacy and reduce side effects. The focus is on modifying the methoxy and propyl groups to optimize receptor binding affinities .

Biological Activities

Research has identified several biological activities associated with this compound:

- Antidepressant Effects : Studies suggest potential antidepressant properties through modulation of serotonin pathways.

- Neuroprotective Properties : There is evidence indicating that this compound may offer neuroprotection in models of neurodegenerative diseases.

Mechanism of Action

The compound exerts its effects by binding to dopamine receptors in the brain, mimicking the action of dopamine. This interaction leads to the activation of intracellular signaling pathways that regulate various physiological processes. The specific molecular targets and pathways involved include the dopamine D2 receptor and the associated G-protein coupled receptor signaling .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Optical Comparison of Methoxy-Substituted Tetrahydronaphthalenamines

Biological Activity

8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (commonly referred to as 8-MPN) is a chemical compound with significant potential in pharmacological research. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacodynamics, and comparative studies with similar compounds.

- Molecular Formula : C₁₄H₂₁ClN₁O

- Molecular Weight : Approximately 219.32 g/mol

- Structure : The compound features a tetrahydronaphthalene structure that contributes to its unique biological properties.

Synthesis

The synthesis of 8-MPN typically involves multi-step chemical reactions that may vary depending on laboratory protocols. The general steps include:

- Formation of the Tetrahydronaphthalene Core : This is achieved through cyclization reactions.

- Introduction of the Methoxy Group : Methylation reactions are used to attach the methoxy group at the 8-position.

- N-Propyl Substitution : The propyl group is introduced via nucleophilic substitution.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride form for stability and solubility.

Biological Activity

Research indicates that 8-MPN exhibits various biological activities, particularly in neuropharmacology and medicinal chemistry. Key findings include:

- Neurotransmitter Modulation : Studies suggest that 8-MPN may interact with neurotransmitter systems, potentially influencing dopamine and serotonin pathways. This interaction could position it as a candidate for treating mood disorders and neurodegenerative diseases.

- Antioxidant Properties : Preliminary research indicates that 8-MPN may possess antioxidant activity, which could mitigate oxidative stress in neuronal cells.

- Receptor Binding Affinity : Interaction studies have shown that 8-MPN binds to several receptors, including serotonin and dopamine receptors, suggesting its potential as a therapeutic agent in psychiatric disorders.

Table 1: Comparative Biological Activities of Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | Tetrahydronaphthalene | Antidepressant-like effects |

| (R)-8-Methoxy-N-propyl-2-aminotetraline hydrochloride | Aminotetraline derivative | Neuroprotective effects |

| (R)-8-Methoxy-N-propyl-1-aminoindane | Aminoindane derivative | Varied receptor interactions |

Case Studies

Several studies have explored the effects of 8-MPN on various biological systems:

-

Neuroprotective Effects in Animal Models :

- A study conducted on rodent models demonstrated that administration of 8-MPN resulted in reduced neuroinflammation and improved cognitive function following induced oxidative stress.

-

Behavioral Studies :

- Behavioral assays indicated that 8-MPN administration led to increased locomotor activity in mice, suggesting stimulant properties akin to certain antidepressants.

-

In Vitro Studies :

- Cell culture experiments revealed that 8-MPN could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents, highlighting its potential protective role against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and structural verification methods for 8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride?

- Methodology : Synthesis typically involves multi-step procedures, including reductive amination or alkylation of tetrahydronaphthalen-2-amine precursors. Structural verification employs 1H NMR and 13C NMR to confirm substituent positions and stereochemistry. For example, trans-configuration in analogous compounds was confirmed via coupling constants in NMR spectra (e.g., 3.0–4.0 Hz for axial-equatorial proton coupling) . HPLC (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent systems) and HRMS validate purity and molecular mass .

Q. Which analytical techniques are recommended for assessing purity and stability in bulk synthesis?

- Methodology : Use reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) for routine purity checks. For stability studies, combine accelerated degradation tests (e.g., acidic/basic hydrolysis, thermal stress) with LC-MS to identify degradation products. Reference standards for impurities (e.g., naphthalenyl derivatives) should be sourced from certified suppliers (e.g., LGC Standards) .

Q. How can researchers optimize sample preparation for bioanalytical studies involving this compound?

- Methodology : For biological matrices (e.g., plasma), employ solid-phase extraction (SPE) using Oasis HLB cartridges. Pre-condition with methanol and water, followed by sample loading (pH-adjusted to 7.0). Elute with methanol:acetonitrile (90:10), and concentrate under nitrogen. Validate recovery rates (>85%) using isotopically labeled internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can computational methods accelerate reaction design and mechanistic studies for derivatives of this compound?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity. Tools like Gaussian or ORCA can optimize reaction pathways (e.g., for N-alkylation). Integrate machine learning (e.g., ICReDD’s reaction path search) to prioritize experimental conditions, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

- Methodology : Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotamers) from structural inconsistencies. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. If discrepancies persist, compare with crystallographic data (e.g., single-crystal XRD) for unambiguous confirmation .

Q. How can impurity profiling be systematized for regulatory compliance?

- Methodology : Use pharmacopeial guidelines (e.g., EP/ICH) to identify critical impurities. For example, methylated byproducts may form during propylation steps. Quantify impurities via HPLC-UV/ELSD with gradient elution (e.g., 0.1% TFA in water/acetonitrile). Reference standards for impurities like 6-methoxynaphthalenyl acetic acid are commercially available .

Q. What solvent systems improve chromatographic resolution in HPLC method development?

- Methodology : Optimize polarity using hexane-alcohol mixtures (e.g., MeOH:EtOH:2-PrOH:Hexanes = 5:5:5:85) for normal-phase HPLC. Adjust flow rates (1.5–10 mL/min) to balance retention time and peak symmetry. For chiral separations, employ cellulose-based columns (e.g., Chiralpak IB) with ethanol/hexane modifiers .

Q. How can SPE protocols be tailored for trace-level quantification in environmental matrices?

- Methodology : Pre-concentrate samples using HLB cartridges (60 mg, 3 cc) with methanol conditioning. For aqueous samples (e.g., wastewater), acidify to pH 2.0 to enhance retention of protonated amines. Elute with 2 mL methanol:NH4OH (95:5), and analyze via LC-MS/MS with MRM transitions (e.g., m/z 276 → 147) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.